![molecular formula C17H12N4O B11842588 1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Bifenil]-4-il)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona es un compuesto heterocíclico que ha despertado un interés significativo en los campos de la química medicinal y la investigación farmacéutica. Este compuesto se caracteriza por su estructura única, que combina un grupo bifenilo con una porción de pirazolo[3,4-d]pirimidinona. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas únicas al compuesto, lo que lo convierte en un tema de estudio valioso.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-([1,1’-Bifenil]-4-il)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona típicamente implica la ciclocondensación de precursores apropiados. Un método común involucra la reacción de 2-amino-1H-pirazolo-3-carbonitrilo con nitrilos de arilo en presencia de una base como el terc-butóxido de potasio en terc-butanol en ebullición . Esta reacción avanza a través de la formación de un intermedio, que luego cicla para formar la estructura deseada de pirazolo[3,4-d]pirimidinona.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. Además, el uso de sistemas automatizados para la adición de reactivos y el aislamiento del producto puede mejorar la eficiencia y la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-([1,1’-Bifenil]-4-il)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de pirazol.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados:
Oxidación: Formación de óxidos correspondientes o derivados hidroxilados.
Reducción: Formación de derivados reducidos de pirazolo[3,4-d]pirimidinona.
Sustitución: Formación de derivados sustituidos de pirazolo[3,4-d]pirimidinona con varios grupos funcionales.
Aplicaciones Científicas De Investigación
1-([1,1’-Bifenil]-4-il)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia su potencial como inhibidor de enzimas, particularmente en la inhibición de quinasas.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias, anticancerígenas y antivirales.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-([1,1’-Bifenil]-4-il)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona implica su interacción con objetivos moleculares específicos. Por ejemplo, como inhibidor de la quinasa, el compuesto se une al sitio de unión del ATP de la enzima quinasa, evitando así la fosforilación de las proteínas sustrato. Esta inhibición puede interrumpir varias vías de señalización involucradas en la proliferación y supervivencia celular, lo que lo convierte en un posible candidato para la terapia del cáncer .
Compuestos similares:
Imidazo[1,2-a]pirimidinas: Estos compuestos comparten una estructura de anillo fusionado similar y también se estudian por sus actividades biológicas.
Pirido[4,3-d]pirimidinas: Otra clase de compuestos heterocíclicos con características estructurales comparables y aplicaciones en química medicinal.
Singularidad: 1-([1,1’-Bifenil]-4-il)-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona es única debido a la presencia del grupo bifenilo, que puede mejorar su afinidad de unión y especificidad hacia ciertos objetivos biológicos. Esta característica estructural lo distingue de otros compuestos similares y contribuye a su diversa gama de aplicaciones.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and are also studied for their biological activities.
Pyrido[4,3-d]pyrimidines: Another class of heterocyclic compounds with comparable structural features and applications in medicinal chemistry.
Uniqueness: 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of the biphenyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications.
Propiedades
Fórmula molecular |
C17H12N4O |
|---|---|
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
1-(4-phenylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N4O/c22-17-15-10-20-21(16(15)18-11-19-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19,22) |
Clave InChI |
MLJSIQZOPOOTPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=O)NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)
![1-(3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanone](/img/structure/B11842516.png)
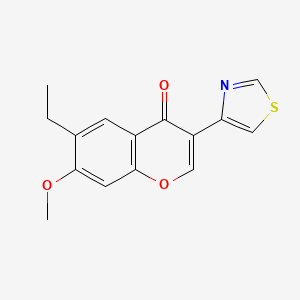
![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)
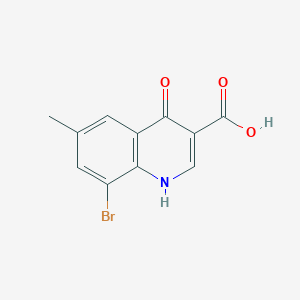

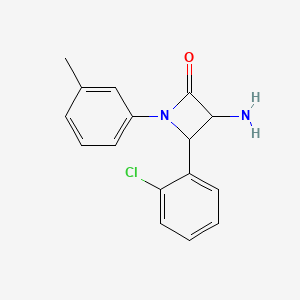


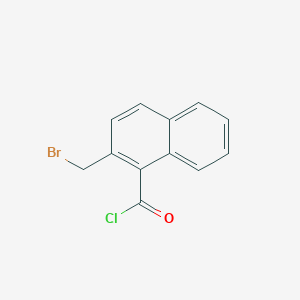
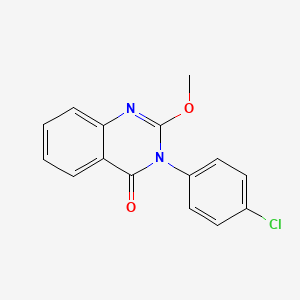
![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)


